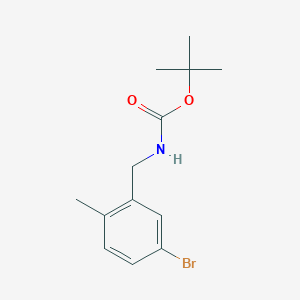
Tert-butyl 5-bromo-2-methylbenzylcarbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-bromo-2-methylbenzylcarbamate is characterized by the presence of a benzylcarbamate group attached to a tert-butyl group. The benzyl group is substituted with a bromine atom and a methyl group.Physical And Chemical Properties Analysis
Tert-butyl 5-bromo-2-methylbenzylcarbamate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
1. Photochemical and Thermal Rearrangement of Oxaziridines
The research by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, including compounds similar to tert-butyl 5-bromo-2-methylbenzylcarbamate. This study provided insights into the stereoelectronic theory, explaining regioselectivities observed in photochemical and thermal rearrangements of oxaziridines (Lattes et al., 1982).
2. Polymer Stabilisation
Yachigo et al. (1988) investigated the role of compounds like tert-butyl 5-bromo-2-methylbenzylcarbamate in stabilising polymers against thermal degradation, particularly in butadiene polymers. This study highlighted a unique bifunctional mechanism of stabilization (Yachigo et al., 1988).
3. Catalytic Activity Enhancement
The study by Arion et al. (2013) demonstrated that the inclusion of tert-butyl groups, akin to tert-butyl 5-bromo-2-methylbenzylcarbamate, in transition metal S-methylisothiosemicarbazonates significantly enhances catalytic activity and stabilizes redox states in galactose oxidase models (Arion et al., 2013).
4. Investigation of MTBE Oxidation
Acero et al. (2001) researched the oxidation of methyl tert-butyl ether (MTBE), identifying major degradation products and establishing rate constants. This study is relevant due to the structural similarities between MTBE and tert-butyl 5-bromo-2-methylbenzylcarbamate (Acero et al., 2001).
5. Application in Star Polymers and Block Copolymers
Zhao et al. (2005) utilized tert-butyl acrylate, which shares structural features with tert-butyl 5-bromo-2-methylbenzylcarbamate, in the synthesis of well-defined star polymers and star block copolymers. This process involved atom transfer radical polymerization (Zhao et al., 2005).
6. Fujiwara-Moritani Reactions Enhancement
Liu and Hii (2011) found that tert-butyl perbenzoate, structurally related to tert-butyl 5-bromo-2-methylbenzylcarbamate, can be used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This study is significant for room-temperature reactions involving similar compounds (Liu & Hii, 2011).
Safety And Hazards
While specific safety and hazard information for Tert-butyl 5-bromo-2-methylbenzylcarbamate was not found, compounds of similar structure often require careful handling. They may pose risks such as skin and eye irritation, and inhalation might be harmful . Always refer to the material safety data sheet (MSDS) for detailed safety information.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCZFWXGCVURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-bromo-2-methylbenzylcarbamate | |
CAS RN |
1177558-43-8 | |
| Record name | tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



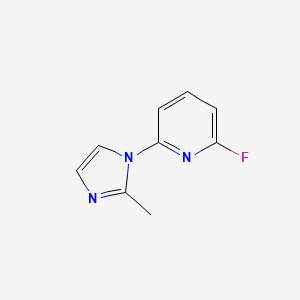
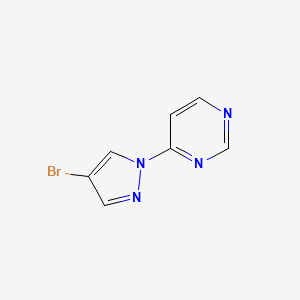
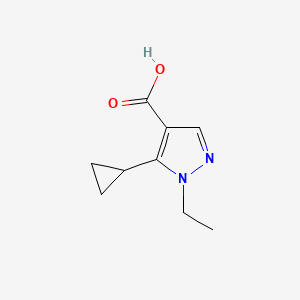
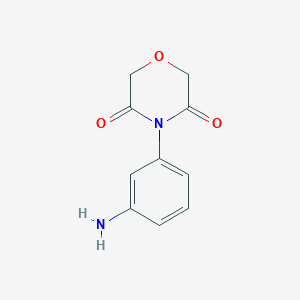
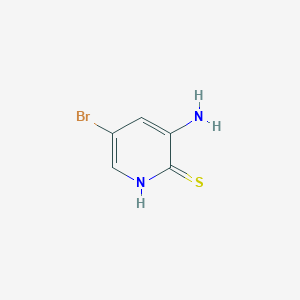
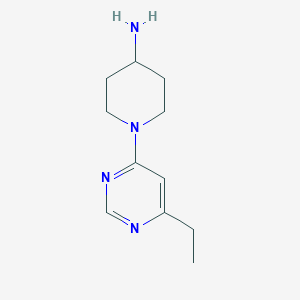
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
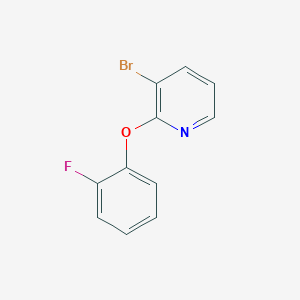
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
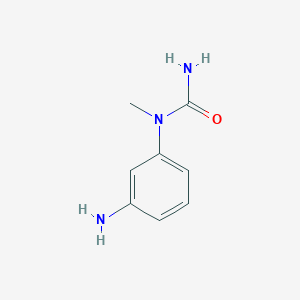
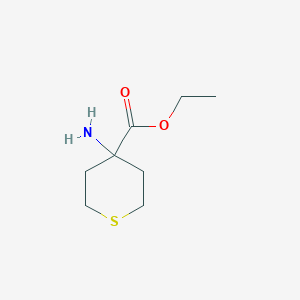
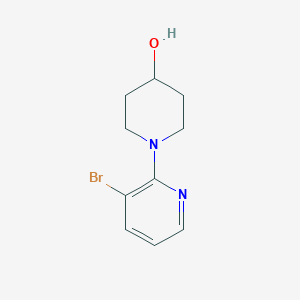
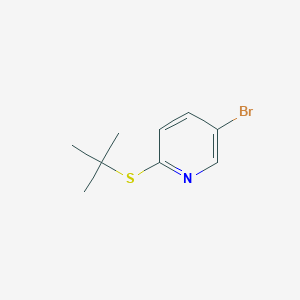
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)